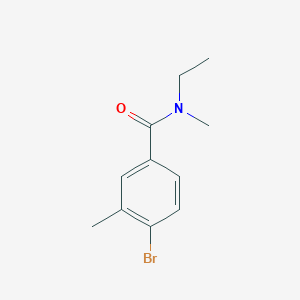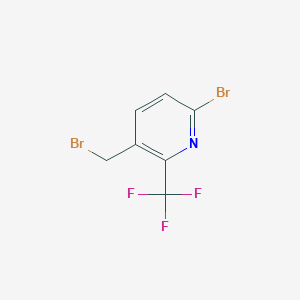
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (6-BBTFP) is a heterocyclic compound containing both a bromine and a trifluoromethyl group. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. The synthesis of 6-BBTFP is relatively straightforward, and its properties make it an ideal candidate for a variety of applications.
Applications De Recherche Scientifique
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. In materials science, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed that the bromine and trifluoromethyl groups interact with the pyridine ring to form a stable structure, which is essential for its biological activity. Additionally, the trifluoromethyl group is thought to increase the reactivity of the compound, which makes it an ideal candidate for a variety of applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine are not fully understood. However, it has been suggested that 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been shown to interact with proteins, which could potentially lead to its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions, making it an ideal candidate for a variety of applications. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is relatively non-toxic and has low reactivity, making it safe to handle in the laboratory. However, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not soluble in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. It could be used as a building block for the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used as a precursor for the synthesis of polymers and other materials. Finally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of heterocyclic compounds.
Propriétés
IUPAC Name |
6-bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYUWMYGDFIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



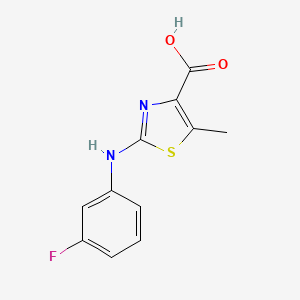
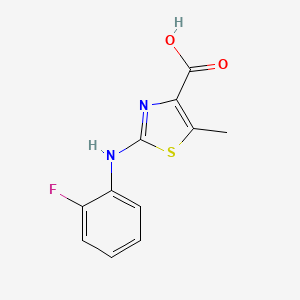
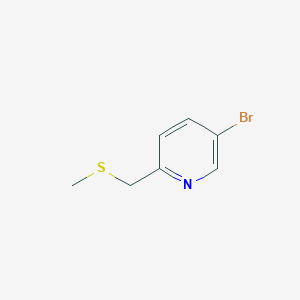
![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1411953.png)
![[(4-Bromo-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1411955.png)
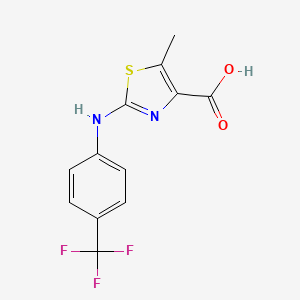
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1411961.png)
amine](/img/structure/B1411962.png)
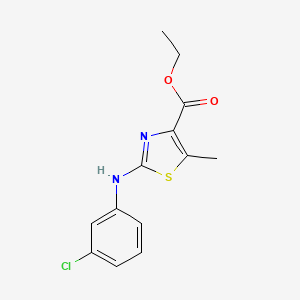
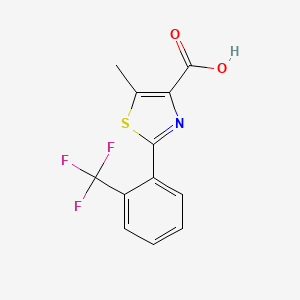
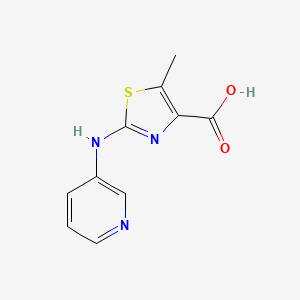
![N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine](/img/structure/B1411969.png)
![N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1411970.png)
